

2-Hydroxybutyl methacrylate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxybutyl methacrylate*

Cat. No.: B079437

[Get Quote](#)

An In-depth Technical Guide to **2-Hydroxybutyl Methacrylate**: Chemical Properties, Structure, and Applications

Introduction

2-Hydroxybutyl methacrylate (2-HBMA) is a bifunctional monomer belonging to the hydroxyalkyl methacrylate family. It is an ester of methacrylic acid and is characterized by the presence of both a polymerizable methacrylate group and a reactive hydroxyl group.^{[1][2]} This unique structure allows it to be a versatile building block in polymer synthesis, enabling the creation of materials with tailored properties. While its close relative, 2-hydroxyethyl methacrylate (HEMA), is widely known for its use in hydrogels and contact lenses, 2-HBMA offers distinct advantages due to its longer alkyl chain, which imparts increased hydrophobicity and flexibility to the resulting polymers.^[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **2-hydroxybutyl methacrylate**, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Isomerism

The molecular structure of **2-hydroxybutyl methacrylate** consists of a methacrylate functional group, which is highly reactive towards free-radical polymerization, and a butyl chain with a hydroxyl group at the second position.^[1] The IUPAC name for this primary structure is 2-hydroxybutyl 2-methylprop-2-enoate.^{[1][3]} However, it is important to note that commercial 2-HBMA is often supplied as a mixture of isomers, including 1-hydroxybutan-2-yl 2-methylprop-2-

enoate.[\[4\]](#) The presence of these isomers can influence the polymerization kinetics and the final properties of the polymer.

The key structural features are:

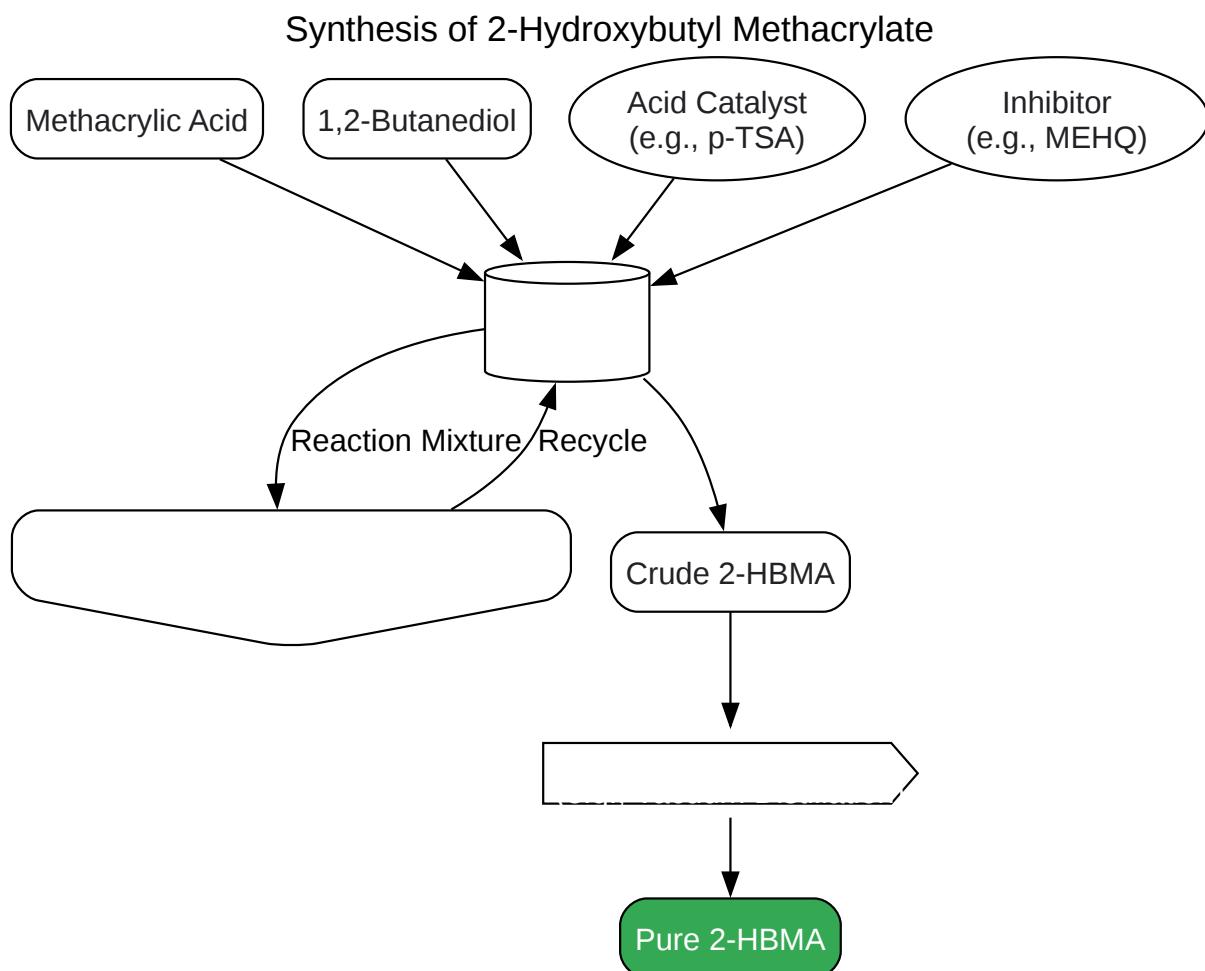
- Methacrylate Group: Provides the site for polymerization, allowing the formation of long polymer chains.[\[1\]](#)
- Hydroxyl Group: Offers a site for secondary reactions such as esterification, crosslinking, and hydrogen bonding, which can be used to modify the polymer's properties.[\[1\]](#)[\[2\]](#)
- Butyl Chain: The four-carbon alkyl chain contributes to the hydrophobicity and flexibility of the monomer and the resulting polymer.[\[2\]](#)

Chemical and Physical Properties

The physicochemical properties of **2-hydroxybutyl methacrylate** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-hydroxybutyl 2-methylprop-2-enoate	[1] [3]
CAS Number	13159-51-8 (for the 2-hydroxybutyl isomer)	[1] [3] [5]
29008-35-3 (for a mixture of isomers)	[4]	
Molecular Formula	C ₈ H ₁₄ O ₃	[1] [3] [5]
Molecular Weight	158.19 g/mol	[1] [3]
Density	1.006 - 1.008 g/cm ³ at 25 °C	[5]
Boiling Point	180 °C (lit.)	
45 °C at 25 Torr	[5]	
Flash Point	94 °C	[5]
Refractive Index	n _{20/D} 1.447 - 1.45 (lit.)	[5]
Vapor Pressure	0.00801 mmHg at 25°C	[5]
SMILES	CCC(COC(=O)C(=C)C)O	[1]
InChI	InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3	[1] [3]
InChI Key	IEVADDOVGMCSI-UHFFFAOYSA-N	[1] [3]

Synthesis and Key Reactions


Synthesis

The primary industrial method for synthesizing **2-hydroxybutyl methacrylate** is the acid-catalyzed esterification of methacrylic acid with 1,2-butanediol.[\[2\]](#) This is a reversible condensation reaction where water is produced as a byproduct. To drive the reaction towards

the formation of the ester, water is typically removed as it forms, often through azeotropic distillation.[2]

Key aspects of the synthesis include:

- Reactants: Methacrylic acid and 1,2-butanediol.
- Catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used.[1]
- Inhibitor: A polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), is added to prevent the premature polymerization of the methacrylate monomer during synthesis and storage.
- Reaction Conditions: The reaction is typically carried out at elevated temperatures, generally between 70 and 90°C.[2]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Hydroxybutyl Methacrylate**.

Key Chemical Reactions

2-Hydroxybutyl methacrylate can undergo several important reactions:

- Free-Radical Polymerization: The carbon-carbon double bond in the methacrylate group readily participates in free-radical polymerization to form poly(2-hydroxybutyl

methacrylate). This is the most common reaction and is fundamental to its use in coatings, adhesives, and biomedical materials.[1]

- Esterification and Transesterification: The hydroxyl group on the butyl chain can react with carboxylic acids or other esters to form new esters. This allows for the post-polymerization modification of materials.[1]
- Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed, breaking the monomer down into methacrylic acid and 2-hydroxybutanol.[1]

Experimental Protocols

Protocol 1: Synthesis of **2-Hydroxybutyl Methacrylate** via Esterification

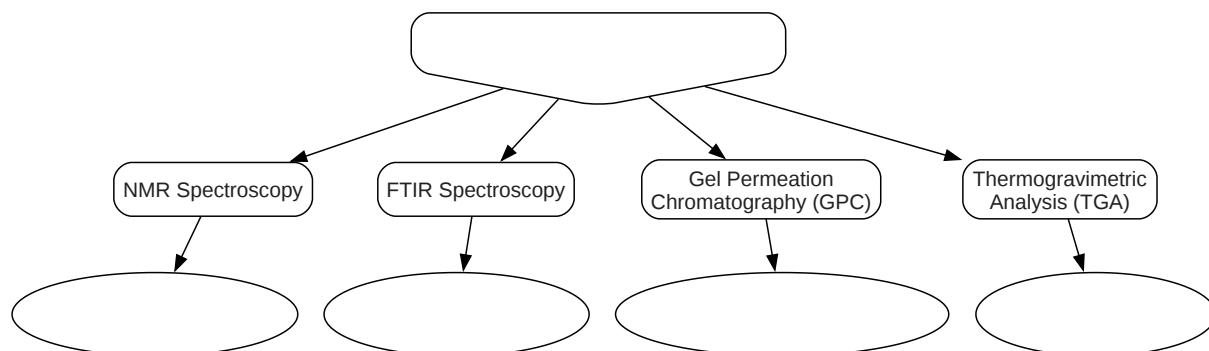
This protocol is a generalized procedure based on the common synthesis route for hydroxyalkyl methacrylates.[2][6]

- Materials:
 - Methacrylic acid (1.0 mol)
 - 1,2-Butanediol (1.2 mol, slight excess to drive the reaction)
 - p-Toluenesulfonic acid (0.02 mol, catalyst)
 - Monomethyl ether hydroquinone (MEHQ, 200 ppm, inhibitor)
 - Toluene (as azeotropic solvent)
- Apparatus:
 - A four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap.
- Procedure:
 - Charge the flask with methacrylic acid, 1,2-butanediol, p-toluenesulfonic acid, MEHQ, and toluene.

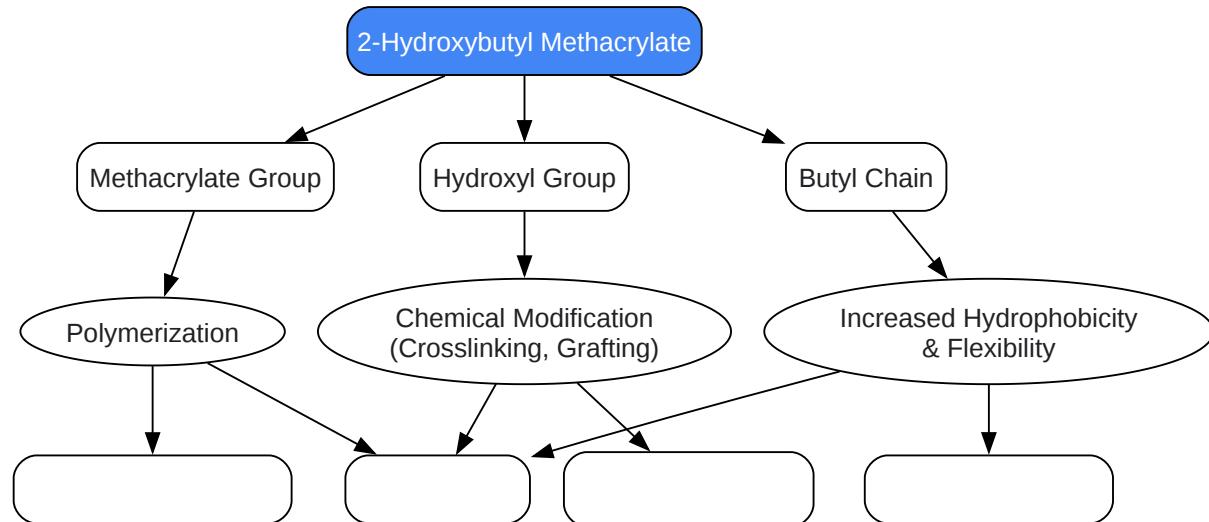
- Heat the mixture to reflux (approximately 90-110°C) with continuous stirring.
- Collect the water generated during the reaction in the Dean-Stark trap. The reaction is monitored by the amount of water collected.
- Continue the reaction until the theoretical amount of water has been collected (indicating completion of the esterification).
- Cool the reaction mixture to room temperature.
- Wash the organic phase with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic phase over anhydrous magnesium sulfate.
- Remove the toluene under reduced pressure.
- Purify the crude 2-HBMA by vacuum distillation to obtain the final product.

Protocol 2: Analysis by Thin-Layer Chromatography (TLC)

While a specific protocol for 2-HBMA is not detailed in the search results, a method for the closely related 2-hydroxyethyl methacrylate (HEMA) can be adapted for qualitative analysis and purity assessment.[\[7\]](#)


- Materials:

- Silica gel TLC plates
- Mobile Phase: A mixture of n-hexane and diethyl ether (1:1, v/v).
- Sample of synthesized 2-HBMA dissolved in a suitable solvent (e.g., dichloromethane).
- Visualization agent (e.g., potassium permanganate stain or iodine chamber).


- Procedure:

- Spot a small amount of the dissolved 2-HBMA sample onto the baseline of a silica gel TLC plate.
- Place the plate in a developing chamber containing the mobile phase.
- Allow the solvent front to travel up the plate until it is near the top.
- Remove the plate from the chamber and mark the solvent front.
- Dry the plate and visualize the spots using the chosen visualization agent.
- The presence of multiple spots would indicate impurities, and the retention factor (R_f) can be calculated for the main product spot.

General Workflow for Polymer Characterization

Structure-Application Relationship of 2-HBMA

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Hydroxybutyl methacrylate (EVT-410710) | 13159-51-8 [evitachem.com]
- 2. 2-Hydroxybutyl methacrylate | 13159-51-8 | Benchchem [benchchem.com]
- 3. 2-Hydroxybutyl methacrylate | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. 2-Hydroxyethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 7. Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydroxybutyl methacrylate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079437#2-hydroxybutyl-methacrylate-chemical-properties-and-structure\]](https://www.benchchem.com/product/b079437#2-hydroxybutyl-methacrylate-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com